REACTION_CXSMILES
|
Br.[Br:2][CH2:3][CH2:4][CH2:5][C:6]([F:12])([F:11])[C:7]([O:9]C)=[O:8].CCOCC>O>[Br:2][CH2:3][CH2:4][CH2:5][C:6]([F:12])([F:11])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
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900 mL
|
Type
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reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was stirred for 5 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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with occasional cooling in an ice bath until the weight
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Type
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TEMPERATURE
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Details
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The reaction was cooled to 0° C.
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Type
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EXTRACTION
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Details
|
The products were extracted into the Et2O layer
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Type
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EXTRACTION
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Details
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The water layer was further extracted with Et2O (200 ml and 100 ml)
|
Type
|
WASH
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Details
|
The combined ether layers were washed with H2O (200 ml)
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Type
|
WASH
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Details
|
The H2O wash
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |